molecular formula C12H14I2N2 B1580435 1,1'-Dimethyl-2,2'-bipyridinium diiodide CAS No. 23484-62-0

1,1'-Dimethyl-2,2'-bipyridinium diiodide

Cat. No.: B1580435
CAS No.: 23484-62-0
M. Wt: 440.06 g/mol
InChI Key: QFOJROLPJPRXTK-UHFFFAOYSA-L
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Description

Common Synonyms and Historical Terminology

This compound is known by several synonyms across chemical databases and literature:

Synonym Source
2,2'-Bipyridinium, 1,1'-dimethyl-, diiodide PubChem
N,N'-Dimethyl-2,2'-bipyridinium diiodide ChemSpider
Methyl viologen diiodide Research articles

Historically, it belongs to the viologen family , named for its structural similarity to 4,4'-bipyridinium derivatives. The term "viologen" originates from their violet-colored reduced forms, though this compound’s oxidized state exhibits distinct electronic properties.

Molecular Formula and Crystallographic Data

The molecular formula C12H14I2N2 corresponds to a molar mass of 440.06 g/mol . Crystallographic studies reveal the following characteristics:

Crystallographic Parameters:

Parameter Value
Crystal system Triclinic
Space group P-1
Unit cell dimensions a = 6.6419 Å, b = 7.6512 Å, c = 15.837 Å
Unit cell angles α = 99.458°, β = 98.020°, γ = 97.046°
Density (calc.) 1.653 g/cm³
Z-value 2

Key Structural Observations:

  • Cation-anion interactions : Short C-H···I contacts (3.14–3.54 Å) stabilize the lattice.
  • Packing : Layered arrangement with alternating organic cations and inorganic iodide layers.
  • Dihedral angle : 38.75° between pyridinium rings in related derivatives.
Table 1: Comparative Crystallographic Data for Bipyridinium Derivatives
Compound Space Group Density (g/cm³) C-I Distance (Å)
1,1'-Dimethyl-2,2'-bipyridinium diiodide P-1 1.653 3.14–3.54
CdI2(2,6-DMA)2 Fdd2 1.78 2.93–3.58
CoCl4-based hybrid P21/n 1.82 3.49–3.62

Properties

IUPAC Name

1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOJROLPJPRXTK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946165
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23484-62-0
Record name 1,1'-Dimethyl-2,2'-bipyridinium diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of 2,2'-Bipyridine

Starting Material: 2,2'-bipyridine
Methylating Agent: Methyl iodide (CH3I)
Reaction Conditions:

  • The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.
  • Reflux conditions are maintained to ensure complete methylation of both nitrogen atoms in the bipyridine molecule.
  • Solvents such as acetonitrile or dimethylformamide (DMF) may be used to dissolve reactants and facilitate the reaction.

Mechanism:
The lone pairs on the nitrogen atoms of 2,2'-bipyridine nucleophilically attack the electrophilic carbon in methyl iodide, resulting in the formation of quaternary ammonium salts. Both nitrogen atoms are methylated, yielding the diiodide salt.

General Reaction Scheme:
$$
\text{2,2'-bipyridine} + 2 \ \text{CH}_3\text{I} \xrightarrow[\text{reflux}]{\text{inert atmosphere}} \text{1,1'-Dimethyl-2,2'-bipyridinium diiodide}
$$

Industrial-Scale Synthesis

In industrial production, the same methylation principle applies but is scaled up using:

  • Large reactors with precise temperature and atmosphere control.
  • Continuous stirring and reflux systems to maintain uniform reaction conditions.
  • Post-reaction purification steps such as recrystallization to enhance product purity.
  • Packaging under controlled humidity and temperature to maintain compound stability.

Industrial processes prioritize yield optimization and cost-effectiveness while ensuring compliance with safety and environmental regulations.

Preparation of Stock Solutions and Formulations

For research and application purposes, this compound is often prepared as stock solutions with precise molar concentrations. A typical preparation involves dissolving the compound in solvents like DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or distilled water to achieve clear solutions suitable for in vivo or in vitro studies.

Example Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 2.2724 mL 11.362 mL 22.7241 mL
5 mM Solution 0.4545 mL 2.2724 mL 4.5448 mL
10 mM Solution 0.2272 mL 1.1362 mL 2.2724 mL

Formulation Preparation Steps:

  • Dissolve the required amount of compound in DMSO to make a master stock solution.
  • Sequentially add PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step before proceeding.
  • Use physical methods such as vortexing, ultrasound, or mild heating to aid dissolution if necessary.

This method ensures homogeneity and stability of the formulation for biological assays or other applications.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Scale Notes
Methylation of 2,2'-bipyridine 2,2'-bipyridine, methyl iodide Reflux, inert atmosphere Lab and industrial High purity, quaternization of both nitrogens
Industrial Scale Synthesis Same as lab scale Controlled reactors, reflux Large scale Emphasis on yield, purity, and stability
Stock Solution Preparation Compound, DMSO, PEG300, Tween 80, water/corn oil Sequential solvent addition, physical agitation Research scale Ensures clear, stable solutions for applications

Research Findings and Notes

  • The methylation reaction is highly efficient under reflux with methyl iodide, producing the diiodide salt quantitatively when reaction parameters are optimized.
  • The inert atmosphere prevents oxidative degradation and side reactions, which is critical for maintaining product integrity.
  • Industrial processes mirror lab conditions but require stringent controls to scale safely and reproducibly.
  • Formulation methods emphasize solvent compatibility and clarity, crucial for biological testing and application reliability.
  • The compound’s redox properties, stemming from its bipyridinium core, are preserved through careful preparation, enabling its use in electrochemical and sensor applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-2,2’-bipyridinium diiodide undergoes various chemical reactions, including:

    Oxidation-Reduction (Redox) Reactions: This compound is known for its redox properties, where it can be reduced to form a radical cation and further reduced to a neutral species.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Redox Reactions: The major products include the radical cation and the neutral species of the compound.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted derivatives of the compound.

Scientific Research Applications

Chemical Research Applications

DMDPI is primarily recognized for its redox-active capabilities, allowing it to participate in a variety of chemical reactions:

  • Redox Chemistry : DMDPI can undergo oxidation-reduction reactions, making it useful in studies involving electron transfer processes. It can be reduced to form radical cations and further reduced to neutral species, which is critical in many electrochemical applications.
  • Synthesis of Complexes : The compound is utilized in the synthesis of various metal complexes, particularly in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science .
  • Ion-Pair Formation : DMDPI forms ion-pair complexes with surfactants, which are analyzed using high-performance liquid chromatography (HPLC). This property is leveraged in analytical chemistry for the separation and detection of various compounds .

Biological Applications

In biological research, DMDPI's electron transfer properties are exploited to understand various biochemical processes:

  • Electron Transfer Studies : DMDPI is used as a model compound to study electron transfer mechanisms in biological systems. Its ability to donate and accept electrons makes it valuable for investigating metabolic pathways and enzymatic reactions.
  • Drug Delivery Systems : Research is ongoing into the potential use of DMDPI in drug delivery applications. Its quaternary ammonium structure allows for interaction with biological membranes, which could facilitate the transport of therapeutic agents into cells.

Industrial Applications

DMDPI's unique properties also find applications in various industrial sectors:

  • Electrochromic Devices : Due to its redox properties, DMDPI is employed in the development of electrochromic materials that change color upon electrical stimulation. This application is significant in smart windows and display technologies.
  • Sensors : The compound is used in the fabrication of sensors that detect changes in environmental conditions or the presence of specific analytes. Its ability to undergo redox reactions allows for sensitive detection methods.
  • Battery Technology : DMDPI has been investigated for its potential use in energy storage systems, including batteries. Its redox activity contributes to the efficiency and capacity of these energy storage devices.

Case Studies and Research Findings

Several studies illustrate the diverse applications of DMDPI:

  • A study on ion-pair chromatography demonstrated that DMDPI can form stable complexes with surfactants, allowing for effective separation techniques in analytical chemistry. The results indicated that DMDPI showed comparable performance to other ion-pairing agents but with enhanced stability .
  • Research investigating the use of DMDPI as an electrochromic material revealed that it could effectively change color upon electrical stimulation, indicating its potential for use in smart materials and displays.

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-2,2’-bipyridinium diiodide involves its redox properties. The compound can accept and donate electrons, making it an effective redox-active species. This property is utilized in various applications, including energy storage and electron transfer processes. The molecular targets and pathways involved include the electron transport chain in biological systems and the redox reactions in industrial applications .

Comparison with Similar Compounds

Electrochemical Properties

The reduction potentials of 1,1'-dimethyl-2,2'-bipyridinium diiodide and related bipyridinium salts are summarized in Table 1.

Table 1: Reduction Potentials of Bipyridinium Salts

Compound Name Substitution Bridge Group Anion $E_{1/2}$ (V vs SCE)
This compound 2,2' I⁻ -0.70
1,1'-Dimethyl-4,4'-bipyridinium (paraquat) 4,4' Cl⁻ -0.45
Diquat dibromide (1,1'-ethylene-2,2'-bipyridinium) 2,2' -(CH$2$)$2$- Br⁻ -0.35
1,1'-Dimethyl-2,3'-bipyridinium diperchlorate 2,3' ClO$_4^-$ -0.80
1,1'-Ethylene-2,2'-bipyridinium bromide (DB) 2,2' -(CH$2$)$2$- Br⁻ -0.80

Key Observations :

  • Substitution Position : The 4,4'-substituted paraquat exhibits a significantly less negative $E_{1/2}$ (-0.45 V) compared to 2,2'-isomers due to enhanced planarity and conjugation in the 4,4' configuration, facilitating electron transfer .
  • Bridge Group: Ethylene-bridged compounds (e.g., diquat) show less negative potentials than non-bridged analogs due to reduced steric hindrance and improved electron delocalization .
  • Anion Effects : The iodide anion in this compound contributes to its redox stability, whereas chloride or bromide analogs (e.g., paraquat dichloride) are more commonly used in industrial applications due to cost and solubility advantages .

Structural and Computational Insights

Molecular mechanics and X-ray studies demonstrate that steric distortion in 2,2'-bipyridinium salts directly impacts redox potentials. For example:

  • Dihedral Angle Correlation: A linear relationship exists between the dihedral angle ($\theta$) of the pyridinium rings and $E_{1/2}$.
  • Bridge Length: Longer methylene bridges (e.g., -(CH$2$)$3$- in 1,1'-trimethylene-2,2'-bipyridinium bromide) induce greater non-planarity, shifting $E_{1/2}$ to more negative values (-0.80 V to -0.90 V) .

Biological Activity

1,1'-Dimethyl-2,2'-bipyridinium diiodide (DMDPI), a bipyridinium compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12I2N2
  • CAS Number : 23484-62-0
  • Structure : DMDPI consists of two pyridine rings connected by a carbon chain, with methyl groups at the 1 and 1' positions and diiodide substituents.

DMDPI exhibits its biological activity primarily through its interaction with various biomolecular targets. The positive charge on the nitrogen atoms enhances its binding affinity to anionic sites on proteins and nucleic acids, leading to several biological effects.

Biological Activity Overview

DMDPI has been studied for its effects on various biological systems, including:

  • Antimicrobial Activity : Research indicates that DMDPI demonstrates significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.
  • Cytotoxic Effects : DMDPI has shown cytotoxic effects in cancer cell lines, potentially through induction of apoptosis. Studies have indicated that it can interfere with cellular signaling pathways critical for cancer cell survival.
  • Neuroprotective Properties : There is evidence suggesting that DMDPI may protect neuronal cells from oxidative stress and neurotoxic agents, making it a candidate for further research in neurodegenerative diseases.

Antimicrobial Studies

A study conducted by demonstrated that DMDPI exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the bacterial strain.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli2
Pseudomonas aeruginosa4

Cytotoxicity Assays

In vitro assays using human cancer cell lines revealed that DMDPI induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)5
MCF-7 (breast cancer)10
A549 (lung cancer)8

Neuroprotective Effects

Research highlighted by indicates that DMDPI can reduce neuronal cell death induced by oxidative stress. The compound was shown to significantly lower levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the efficacy of DMDPI as a topical antiseptic in wound care. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment Potential : A preclinical study assessed the effects of DMDPI in combination with conventional chemotherapy drugs. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance.

Q & A

Q. What are the standard synthetic protocols for 1,1'-dimethyl-2,2'-bipyridinium diiodide?

The synthesis involves alkylation of 2,2'-bipyridine using methyl iodide under controlled conditions. For example:

  • Reagents : 2,2'-Bipyridine, methyl iodide (CH₃I), and a polar solvent (e.g., acetonitrile).
  • Procedure : Dissolve 2,2'-bipyridine in CH₃I (excess) and reflux at 80–90°C for 48–72 hours under nitrogen. The product precipitates as a yellow solid after cooling, followed by filtration and washing with diethyl ether .
  • Key Considerations : Reaction time and stoichiometric excess of CH₃I ensure complete quaternization of both nitrogen atoms.

Q. How does the structure of this compound influence its redox behavior?

The compound’s redox activity arises from its ability to undergo one-electron reduction to form a radical cation. Key structural factors include:

  • Planar Bipyridinium Core : Facilitates π-π stacking and electron delocalization.
  • Methyl Substituents : Electron-donating groups stabilize the radical cation intermediate.
  • Counterion Effects : Iodide (I⁻) ions influence solubility and redox potential in aqueous systems .
  • Electrochemical Data : Reduction potential (E₀) ranges from −0.70 V to −0.80 V vs. SCE, depending on pH and solvent .

Q. What are the primary applications of this compound in enzymatic CO₂ reduction studies?

It serves as an artificial cofactor in CO₂-to-formate conversion, replacing natural cofactors like NADH. Key roles include:

  • Electron Mediation : Shuttles electrons between enzymes (e.g., formate dehydrogenase) and external reductants.
  • Stability : Superior to methyl viologen (MV²⁺) in acidic or high-ionic-strength conditions .
  • Experimental Setup : Used at 0.1–1.0 mM concentrations in buffered aqueous solutions (pH 6–8) with enzymatic cascades .

Advanced Research Questions

Q. How do pH and solvent polarity affect the electrochemical properties of this compound?

  • pH Dependence : At pH < 7, protonation of the bipyridinium core destabilizes the radical cation, leading to irreversible reduction. At pH > 7, a reversible one-electron transfer is observed with E₀ = −0.70 V .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) shift E₀ to more negative values due to reduced stabilization of the charged species. Water enhances ionic interactions but may promote side reactions .

Q. What strategies optimize electron transfer efficiency in hybrid enzymatic-electrochemical systems using this compound?

  • Immobilization Techniques : Encapsulate the compound in redox polymers (e.g., poly(vinylferrocene)) to enhance electron conductivity .
  • Cofactor Regeneration : Pair with sacrificial reductants (e.g., NADH mimics) or photochemical systems (e.g., Ru(bpy)₃²⁺/TEOA) for sustained activity .
  • Kinetic Analysis : Use cyclic voltammetry to measure electron transfer rate constants (kₑₜ ≈ 10³–10⁴ M⁻¹s⁻¹) and identify rate-limiting steps .

Q. How does this compound compare to structural analogs (e.g., paraquat) in terms of toxicity and catalytic performance?

Parameter This compoundParaquat (MV²⁺)
Reduction Potential −0.70 V to −0.80 V−0.45 V
Toxicity Low (non-herbicidal)High (herbicide)
Solubility High in polar solventsModerate
Enzyme Compatibility Broad (e.g., FDH, hydrogenases)Limited
Key Insight : The 2,2'-bipyridinium isomer’s lower redox potential reduces unintended oxidative damage in biological systems .

Methodological Challenges

Q. How to resolve discrepancies in reported reduction potentials for this compound?

  • Standardization : Use a unified reference electrode (e.g., SCE or Ag/AgCl) and calibrate with ferrocene/ferrocenium.
  • Buffer Composition : Account for ionic strength effects (e.g., 0.1 M KCl vs. phosphate buffers).
  • Instrumentation : Validate results across multiple techniques (cyclic voltammetry, polarography) .

Q. What analytical techniques characterize purity and degradation products?

  • HPLC-MS : Quantify residual 2,2'-bipyridine and methyl iodide byproducts.
  • NMR : Confirm quaternization via disappearance of pyridine protons (δ 8.5–9.0 ppm) and appearance of N-methyl signals (δ 3.5–4.0 ppm) .
  • XRD : Analyze crystallinity and counterion arrangement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-Dimethyl-2,2'-bipyridinium diiodide
Reactant of Route 2
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1,1'-Dimethyl-2,2'-bipyridinium diiodide

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